2-[2-(Nonylphenoxy)ethoxy]ethanol
Overview
Description
2-[2-(Nonylphenoxy)ethoxy]ethanol is a nonionic surfactant widely used in various industrial and scientific applications. It is known for its excellent emulsifying, wetting, and dispersing properties. This compound is particularly valued in the formulation of detergents, emulsifiers, and dispersants.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(Nonylphenoxy)ethoxy]ethanol is typically synthesized through the ethoxylation of nonylphenol. The process involves the reaction of nonylphenol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Ethoxylation Process:
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors. The process is carefully controlled to ensure the desired degree of ethoxylation, which determines the properties of the final product. The reaction mixture is then neutralized, purified, and formulated into various products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Nonylphenoxy)ethoxy]ethanol can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can participate in substitution reactions where the ethoxy groups can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the ethoxy groups can be hydrolyzed to form nonylphenol and ethylene glycol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or sulfonating agents can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis.
Major Products Formed
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Halogenated or sulfonated derivatives.
Hydrolysis: Nonylphenol and ethylene glycol.
Scientific Research Applications
2-[2-(Nonylphenoxy)ethoxy]ethanol is used in a wide range of scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and in the formulation of various chemical products.
Biology: In cell culture and molecular biology as a detergent to solubilize proteins and lipids.
Medicine: In pharmaceutical formulations as an emulsifying agent.
Industry: In the production of detergents, emulsifiers, and dispersants for use in textiles, paper, and oil recovery.
Mechanism of Action
The primary mechanism by which 2-[2-(Nonylphenoxy)ethoxy]ethanol exerts its effects is through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This compound interacts with molecular targets such as lipid bilayers and proteins, facilitating their solubilization and dispersion.
Comparison with Similar Compounds
2-[2-(Nonylphenoxy)ethoxy]ethanol is similar to other nonionic surfactants such as:
2-[2-(Octylphenoxy)ethoxy]ethanol: Similar in structure but with an octyl group instead of a nonyl group.
2-[2-(Decylphenoxy)ethoxy]ethanol: Similar in structure but with a decyl group instead of a nonyl group.
Polyethylene glycol nonylphenyl ether: A polymeric surfactant with multiple ethoxy units.
Uniqueness
The uniqueness of this compound lies in its balance of hydrophilic and hydrophobic properties, making it highly effective in a wide range of applications. Its specific ethoxylation degree provides optimal performance in emulsification, wetting, and dispersing tasks.
Properties
IUPAC Name |
2-[2-(2-nonylphenoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-11-18-12-9-10-13-19(18)22-17-16-21-15-14-20/h9-10,12-13,20H,2-8,11,14-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLGETDMEIMLQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872587 | |
Record name | 2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00872587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27176-93-8, 74342-10-2 | |
Record name | Ethanol, 2-(2-(nonylphenoxy)ethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[2-(nonylphenoxy)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00872587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(nonylphenoxy)ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 74342-10-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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